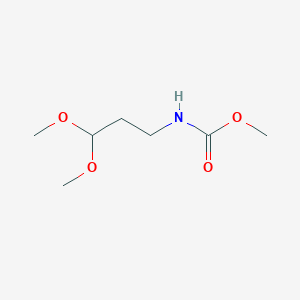

methyl N-(3,3-dimethoxypropyl)carbamate

Description

Properties

CAS No. |

180387-17-1 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

methyl N-(3,3-dimethoxypropyl)carbamate |

InChI |

InChI=1S/C7H15NO4/c1-10-6(11-2)4-5-8-7(9)12-3/h6H,4-5H2,1-3H3,(H,8,9) |

InChI Key |

VLLRQROLOSTMBL-UHFFFAOYSA-N |

SMILES |

COC(CCNC(=O)OC)OC |

Canonical SMILES |

COC(CCNC(=O)OC)OC |

Synonyms |

Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Ether vs. Hydroxyl Groups: The 3,3-dimethoxypropyl chain in the target compound likely improves oxidative stability compared to methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1), where the phenolic hydroxyl group may increase susceptibility to enzymatic degradation .

- Amino vs. Methoxy Groups: The dimethylamino group in n-propyl 3-(dimethylamino)propylcarbamate introduces basicity, enabling interactions with acidic environments or ionic matrices, whereas methoxy groups in the target compound are electron-withdrawing and may reduce nucleophilic reactivity .

Preparation Methods

Reaction Mechanism and Conditions

This method involves reacting 3,3-dimethoxypropylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) to scavenge HCl. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C:

Procedure :

-

Dissolve 3,3-dimethoxypropylamine (1.0 equiv) in dry CHCl (5 vol) under nitrogen.

-

Add triethylamine (1.1 equiv) dropwise at 0°C.

-

Introduce methyl chloroformate (1.05 equiv) slowly to mitigate exothermic side reactions.

-

Stir for 4–6 hours at room temperature.

-

Quench with ice water, extract with CHCl, dry over NaSO, and concentrate.

-

Purify via crystallization from toluene/heptane (yield: 85–92%).

Critical Parameters

-

Temperature : Excess heat promotes urea formation or acetal hydrolysis.

-

Solvent : Polar aprotic solvents enhance nucleophilicity of the amine.

-

Catalyst : Tertiary amines (e.g., EtN) improve reaction kinetics by neutralizing HCl.

Method 2: Methyl Isocyanate Route

In Situ Methyl Isocyanate Generation

Patent CN85109417A details a continuous three-step process for N-methyl carbamates:

-

Step 1 : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.

-

Step 2 : Thermolysis of phenyl-N-methyl urethane at 180–220°C liberates methyl isocyanate.

-

Step 3 : Methyl isocyanate reacts with 3,3-dimethoxypropanol under catalytic conditions.

Optimized Conditions for Step 3 :

Industrial Scalability

The patent emphasizes continuous flow reactors for Step 3, enabling high-throughput production. A bank of stirred-tank reactors in series ensures consistent residence time (0.5–8 hours) and minimizes byproducts.

Method 3: Reductive Amination and Carbamate Protection

Synthesis of 3,3-Dimethoxypropylamine

A less direct route involves reductive amination of 3,3-dimethoxypropanal with ammonium acetate and NaBH:

Procedure :

Carbamate Formation

The amine is then reacted with methyl chloroformate as described in Method 1.

Comparative Analysis of Synthetic Methods

| Parameter | Chloroformate Method | Isocyanate Method | Reductive Amination |

|---|---|---|---|

| Yield | 85–92% | >98% | 70–78% |

| Reaction Time | 4–6 hours | 2–8 hours | 6–8 hours |

| Scalability | Lab-scale | Industrial | Lab-scale |

| Key Challenge | Amine availability | Isocyanate handling | Aldehyde stability |

Catalyst Impact :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing methyl N-(3,3-dimethoxypropyl)carbamate?

- Methodology : Synthesis typically involves reacting a chloroformate derivative (e.g., methyl chloroformate) with 3,3-dimethoxypropylamine under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or acetonitrile for solubility and inertness .

- Temperature : Room temperature to avoid side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yield gravimetrically .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and dimethoxypropyl backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .

- Cross-Referencing : Compare spectral data with PubChem or ECHA databases for validation .

Advanced Research Questions

Q. What mechanistic insights explain the influence of solvent polarity and catalysts on the stability of this compound?

- Experimental Design :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in carbamate formation, while protic solvents may hydrolyze the product .

- Catalytic Studies : Evaluate Lewis acids (e.g., ZnCl) to accelerate amine-carbamate coupling via electrophilic activation .

- Data Analysis : Kinetic studies (e.g., Arrhenius plots) to quantify rate dependence on solvent dielectric constant .

Q. How does the structural modification of the dimethoxypropyl group affect biological activity compared to analogs like ethyl N-(3-(dibutylamino)propyl)carbamate?

- Comparative Analysis :

- Bioactivity Assays : Test in vitro inhibition of acetylcholinesterase (AChE) or other targets, correlating substituent effects (e.g., dimethoxy vs. dibutylamino) with IC values .

- SAR Studies : Computational docking (e.g., AutoDock Vina) to predict binding affinity differences due to ether vs. amine functional groups .

- Contradictions : Address discrepancies in toxicity profiles using ecological QSAR models from ECHA data .

Q. What computational approaches predict the hydrolytic degradation pathways of this compound in environmental systems?

- Modeling Strategies :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for carbamate C=O and methoxy C-O bonds to identify labile sites .

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments to map pH-dependent degradation products .

- Validation : Compare predicted metabolites with LC-MS/MS data from controlled hydrolysis experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.